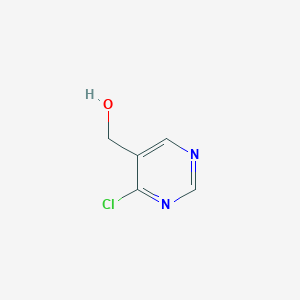

(4-Chloropyrimidin-5-yl)methanol

Description

Overview of Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. chemshuttle.com Its derivatives are integral to a multitude of biological processes and are found in a variety of clinically important drugs. The ability to readily modify the pyrimidine ring at its various positions has made it a "privileged scaffold" in drug discovery, allowing for the fine-tuning of pharmacological properties. sigmaaldrich.com

Significance of Halogenated Pyrimidine Derivatives

The introduction of a halogen atom onto the pyrimidine ring dramatically influences its chemical behavior, enhancing its utility as a synthetic intermediate. Halogenated pyrimidines are crucial precursors in the synthesis of more complex molecules through various cross-coupling and nucleophilic substitution reactions.

The chlorine atom, being an electron-withdrawing group, activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This makes the displacement of the chloride ion by a wide range of nucleophiles a facile process, enabling the introduction of diverse functional groups. The reactivity of the C-Cl bond is a cornerstone of the synthetic utility of chloropyrimidines.

The position of the chlorine atom on the pyrimidine ring significantly affects the molecule's reactivity. In dichloropyrimidines, for instance, nucleophilic attack generally occurs preferentially at the 4-position over the 2-position. wuxiapptec.com This regioselectivity is influenced by the electronic environment of the carbon atoms and the stability of the Meisenheimer intermediate formed during the reaction. The presence of other substituents on the ring can further modulate this reactivity, sometimes leading to a reversal of the typical selectivity. wuxiapptec.com

Properties

IUPAC Name |

(4-chloropyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIZLQSZQFWIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629353 | |

| Record name | (4-Chloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389799-45-5 | |

| Record name | (4-Chloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloropyrimidin 5 Yl Methanol

Conventional Synthetic Routes

Conventional approaches to the synthesis of (4-Chloropyrimidin-5-yl)methanol often rely on the reduction of a suitable precursor, such as a carboxylic acid or its ester derivative. A common and effective method involves the reduction of a 4-chloropyrimidine-5-carboxylate ester. This transformation can be achieved using a variety of reducing agents.

For instance, a similar compound, (2,5-dichloropyridin-4-yl)methanol, is synthesized by the reduction of 2,5-dichloropyridine-4-carboxylic acid using a borane-tetrahydrofuran (B86392) complex (BH3-THF). chemicalbook.com This reaction proceeds at room temperature after an initial cooling phase and results in a high yield of the desired alcohol. This method is illustrative of a plausible and efficient route to this compound from the corresponding carboxylic acid or ester.

Table 1: Example of a Conventional Reduction for a Structurally Similar Compound

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2,5-dichloropyridine-4-carboxylic acid | BH3-THF | Tetrahydrofuran | 0°C to room temperature, 2.5 hours | (2,5-dichloropyridin-4-yl)methanol | 81% | chemicalbook.com |

Novel and Optimized Synthetic Strategies

In addition to conventional methods, a range of novel and optimized strategies have been developed for the synthesis of functionalized pyrimidines, which can be adapted for the preparation of this compound. These include high-pressure reactions, palladium-catalyzed cross-couplings, and multi-step synthetic sequences.

High-Pressure Promoted Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic and heteroaromatic rings. In the context of chloropyrimidines, the chlorine atom can be displaced by a variety of nucleophiles. The reactivity of the pyrimidine (B1678525) ring towards nucleophilic attack is influenced by the electronic properties of the ring and any substituents present.

High-pressure conditions can be employed to accelerate SNAr reactions that are otherwise slow or require harsh conditions at atmospheric pressure. The application of high pressure can enhance reaction rates and improve yields, particularly for less reactive substrates. While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the principle has been demonstrated for related heterocyclic systems. For example, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines has been studied under acidic conditions, where the reaction rate is significantly influenced by the reaction medium and the presence of an acid promoter. nih.govpreprints.org Such studies provide a basis for exploring high-pressure amination or other nucleophilic substitutions on the 4-chloropyrimidine (B154816) core.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been widely applied in the synthesis of complex organic molecules, including functionalized pyrimidines.

The Negishi cross-coupling reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org

While a direct Negishi cross-coupling to install the hydroxymethyl group at the 5-position of a 4-chloropyrimidine ring to yield this compound is not a standard transformation, the methodology is highly relevant for the arylation or alkylation of the pyrimidine core. For instance, electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides, a process related to Negishi coupling, has been successfully employed to synthesize 4-amino-6-arylpyrimidines using a nickel catalyst. nih.gov This demonstrates the feasibility of using cross-coupling strategies on chloropyrimidine scaffolds. A hypothetical route could involve the coupling of a suitable organozinc reagent with a 4,5-dihalopyrimidine, followed by further functional group manipulation to introduce the hydroxymethyl group.

Table 2: General Parameters of the Negishi Cross-Coupling Reaction

| Component | Examples |

| Organic Halide (R-X) | Aryl, vinyl, allyl, alkynyl, or propargyl halides or triflates |

| Organozinc Compound (R'-ZnX') | Alkenyl, aryl, allyl, alkyl, benzyl, homoallyl, or homopropargyl zinc halides |

| Catalyst | Palladium(0) or Nickel complexes (e.g., Ni(PPh3)4, Ni(acac)2) |

| Ligand (L) | Triphenylphosphine, dppe, BINAP, chiraphos |

Multi-Step Synthesis from Precursors

The synthesis of this compound can also be envisioned through a multi-step sequence starting from more readily available pyrimidine precursors. Such a strategy allows for the careful and sequential introduction of the required functional groups.

A plausible multi-step synthesis could commence with a simple, commercially available pyrimidine derivative. For example, starting from 4,6-dichloropyrimidine, one could perform a regioselective nucleophilic substitution to introduce a protected hydroxymethyl group or a precursor functional group at the 5-position. Subsequent manipulation of the chloro and other functional groups would lead to the target molecule. The development of a multi-step synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) showcases the feasibility of such multi-step approaches in pyrimidine chemistry, involving steps like nucleophilic displacement, oxidation, and chlorination. arkat-usa.org Similarly, multi-step flow processes have been developed for the synthesis of complex natural products, demonstrating the power of sequential reactions in modern organic synthesis. syrris.jp

Enantioselective Synthesis for Chiral Derivatives

While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral derivatives. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in medicinal chemistry and materials science.

The enantioselective synthesis of chiral alcohols is a well-established field, often employing chiral catalysts or auxiliaries. For instance, the enantioselective reduction of a corresponding ketone precursor using a chiral reducing agent or a catalyst could yield a chiral pyrimidinylmethanol. Another approach involves the kinetic resolution of a racemic alcohol, where one enantiomer is selectively reacted, leaving the other enriched.

Furthermore, the pyrimidine moiety of this compound could be incorporated into larger chiral molecules. For example, enantioselective C-H functionalization of cyclohexadienes with diaryldiazomethanes, catalyzed by chiral dirhodium complexes, has been used to synthesize chiral triarylmethanes, some of which incorporate heterocyclic rings like pyridine (B92270). nih.gov This suggests the potential for developing enantioselective methods to create chiral molecules containing the (4-chloropyrimidin-5-yl)methyl group. The enantioselective synthesis of homoallylic alcohols via a chiral In(III)-PYBOX complex also provides a template for the asymmetric addition of allyl groups to aldehydes, a strategy that could be adapted to create chiral alcohols from pyrimidine-based aldehydes. nih.gov

Chemical Reactivity and Transformation of 4 Chloropyrimidin 5 Yl Methanol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, enabling the introduction of a wide array of functional groups onto the heterocyclic core. In the case of (4-Chloropyrimidin-5-yl)methanol, the chlorine atom at the C4 position serves as a good leaving group, facilitating reactions with various nucleophiles.

Mechanism and Regioselectivity at the C4-Chlorine Position

The SNAr reaction on 4-chloropyrimidines generally proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms within the pyrimidine ring. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of SNAr reactions on substituted pyrimidines is a well-studied phenomenon. For pyrimidines bearing a leaving group at the C4 position, nucleophilic attack is generally favored at this position over the C2 or C6 positions. This preference is attributed to the greater electron deficiency at the C4 and C6 positions due to the cumulative electron-withdrawing effect of the two ring nitrogens. The presence of the hydroxymethyl group at the C5 position can further influence the reactivity and regioselectivity through electronic and steric effects, although substitution at C4 remains the predominant pathway for this compound.

Amination Reactions

The displacement of the C4-chlorine by an amino group is a synthetically valuable transformation, leading to the formation of 4-aminopyrimidine (B60600) derivatives which are prevalent scaffolds in medicinal chemistry. This compound readily undergoes amination with a variety of primary and secondary amines, as well as anilines. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

| Reactant 1 | Reactant 2 | Product |

| This compound | Ammonia | (4-Aminopyrimidin-5-yl)methanol |

| This compound | Methylamine | (4-(Methylamino)pyrimidin-5-yl)methanol |

| This compound | Aniline | (4-(Phenylamino)pyrimidin-5-yl)methanol |

Etherification Reactions

The C4-chlorine of this compound can be substituted by alkoxides or phenoxides to form the corresponding ethers. These reactions are typically performed under basic conditions, where an alcohol or phenol (B47542) is deprotonated to form a more potent nucleophile. The resulting 4-alkoxy- or 4-aryloxypyrimidine derivatives are important intermediates in the synthesis of various biologically active molecules.

| Reactant 1 | Reactant 2 | Product |

| This compound | Sodium methoxide | (4-Methoxypyrimidin-5-yl)methanol |

| This compound | Sodium ethoxide | (4-Ethoxypyrimidin-5-yl)methanol |

| This compound | Sodium phenoxide | (4-Phenoxypyrimidin-5-yl)methanol |

Thioetherification Reactions

In a similar fashion to etherification, the reaction of this compound with thiols or their corresponding thiolates leads to the formation of thioethers. These reactions are valuable for introducing sulfur-containing functionalities onto the pyrimidine ring. The thioether products can be further oxidized to sulfoxides and sulfones, expanding the chemical diversity of accessible derivatives.

| Reactant 1 | Reactant 2 | Product |

| This compound | Sodium thiomethoxide | (4-(Methylthio)pyrimidin-5-yl)methanol |

| This compound | Thiophenol | (4-(Phenylthio)pyrimidin-5-yl)methanol |

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound offers another site for chemical modification, allowing for the introduction of various functional groups through reactions such as esterification.

Esterification

The hydroxymethyl group of this compound can be readily esterified with acyl chlorides or acid anhydrides to form the corresponding esters. These reactions are often catalyzed by a base, such as pyridine (B92270) or triethylamine, which serves to activate the alcohol and scavenge the acidic byproduct. Esterification can be used to introduce a wide range of acyl groups, thereby modifying the properties of the parent molecule.

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetyl chloride | (4-Chloropyrimidin-5-yl)methyl acetate |

| This compound | Benzoyl chloride | (4-Chloropyrimidin-5-yl)methyl benzoate |

| This compound | Acetic anhydride | (4-Chloropyrimidin-5-yl)methyl acetate |

Oxidation Reactions

The primary alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde, 4-chloropyrimidine-5-carbaldehyde. This transformation is a crucial step in many synthetic pathways as the aldehyde group opens up a wide array of further chemical manipulations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.

Several modern and mild oxidizing agents can be employed for this conversion to ensure high chemoselectivity and avoid over-oxidation to the carboxylic acid or undesired side reactions with the sensitive chloropyrimidine ring.

Common Oxidation Reagents and Conditions:

| Oxidizing Reagent | Typical Solvent | Reaction Conditions | Comments |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) or Chloroform | Room temperature, 0.5 - 2 hours. wikipedia.orgorganic-chemistry.orgchemistrysteps.com | Very mild and selective for primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The workup is straightforward, and it tolerates a wide range of functional groups. wikipedia.orgwikipedia.org The reaction can be buffered with pyridine or sodium bicarbonate to protect acid-sensitive substrates. wikipedia.org |

| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform | Room temperature to reflux | A common and effective reagent for the oxidation of allylic and benzylic-type alcohols. The heterocyclic nature of the substrate makes this a suitable choice. |

| Swern Oxidation | Dichloromethane (DCM), Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride | -78 °C to room temperature | A highly effective and mild method, but requires cryogenic temperatures and careful control of reagents. |

The choice of oxidant depends on the specific requirements of the synthetic route, including scale, substrate compatibility, and desired purity of the resulting aldehyde. The Dess-Martin periodinane (DMP) oxidation is often preferred in laboratory settings due to its operational simplicity and high efficiency under mild conditions. wikipedia.orgorganic-chemistry.orgchemistrysteps.com

Derivatization for Linker Formation

The bifunctional nature of this compound makes it an attractive scaffold for the construction of linkers, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. proquest.com The linker component is critical for the efficacy of a PROTAC, as its length, rigidity, and composition dictate the formation of a productive ternary complex. wikipedia.orgproquest.com

The 4-chloro position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle to attach one part of a linker. The hydroxyl group can be used as a point of attachment for the other end of the linker or for the warhead that binds to the protein of interest.

A plausible strategy for derivatizing this compound for linker formation could involve a two-step process:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position can be displaced by a nucleophile, such as an amine-terminated polyethylene (B3416737) glycol (PEG) or alkyl chain. This reaction would introduce the main body of the linker onto the pyrimidine core.

Functionalization of the Hydroxyl Group: The primary alcohol can then be converted into a more reactive functional group, such as a mesylate, tosylate, or halide, to facilitate coupling with the second component of the PROTAC (either the E3 ligase ligand or the protein-of-interest ligand). Alternatively, the alcohol can be used to form an ether or ester linkage.

The use of "clickable" moieties, such as azides and alkynes, is also a prevalent strategy in PROTAC synthesis, allowing for the convergent assembly of complex molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govgoogle.com this compound could be readily functionalized with either an azide (B81097) or an alkyne at the 5-position (via the alcohol) or at the 4-position (via SNAr with an appropriately functionalized nucleophile).

Chemo- and Regioselective Transformations

The presence of two distinct reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The primary focus of selective transformations on this scaffold is the nucleophilic aromatic substitution at the 4-position.

In pyrimidine systems containing leaving groups at both the 2- and 4-positions, nucleophilic attack generally occurs preferentially at the 4-position. stackexchange.com This regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack. The negative charge in the intermediate resulting from attack at C4 can be delocalized over both nitrogen atoms of the pyrimidine ring, leading to greater stabilization compared to the intermediate formed from attack at C2. stackexchange.com Quantum mechanical calculations have also shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C4 position in 2,4-dichloropyrimidines, making it the more electrophilic site for nucleophilic attack. wuxiapptec.com

However, the regioselectivity of SNAr reactions on dichloropyrimidines can be sensitive to the electronic nature of other substituents on the ring. For instance, the presence of a strong electron-donating group at the 6-position can reverse this selectivity, favoring attack at the C2 position. wuxiapptec.com In the case of this compound, the electron-withdrawing nature of the hydroxymethyl group (and more so the aldehyde after oxidation) at the 5-position is expected to further activate the 4-position towards nucleophilic attack.

This inherent regioselectivity allows for the selective introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the C4 position while leaving the hydroxymethyl group intact for subsequent transformations. For example, reaction with a primary or secondary amine would selectively yield the corresponding 4-amino-5-(hydroxymethyl)pyrimidine derivative. nih.gov

Tandem and Cascade Reactions Utilizing this compound

The strategic placement of reactive functional groups in this compound and its derivatives makes them promising candidates for tandem and cascade reactions, which are highly efficient processes that form multiple chemical bonds in a single synthetic operation. buchler-gmbh.com

A potential application of a derivative of this compound is in a tandem Sonogashira coupling followed by an intramolecular cyclization. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

For instance, the 4-chloro position of the pyrimidine ring could undergo a Sonogashira coupling with a terminal alkyne that also contains a nucleophilic group. Following the cross-coupling, this nucleophilic group could then undergo an intramolecular cyclization onto another part of the molecule, leading to the rapid construction of a complex fused heterocyclic system. There are precedents for such tandem Sonogashira/intramolecular cyclization sequences in the synthesis of various heterocyclic scaffolds. organic-chemistry.orgrsc.org

An illustrative, albeit hypothetical, tandem reaction sequence starting from a derivative of this compound could be:

Sonogashira Coupling: The 4-chloro-5-(functionalized)pyrimidine undergoes a palladium-catalyzed cross-coupling with an ortho-amino-substituted terminal alkyne.

Intramolecular Cyclization: The resulting intermediate, now containing both the pyrimidine and the aniline-alkyne moiety, could undergo an intramolecular aminopalladation or a base-mediated cyclization to form a new heterocyclic ring fused to the pyrimidine core.

Such cascade reactions are highly atom-economical and can significantly streamline synthetic routes to complex molecules, a key consideration in modern drug discovery and materials science.

Applications As a Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems

The pyrimidine (B1678525) nucleus is a fundamental component of numerous biologically active compounds and serves as a scaffold for creating more complex, fused heterocyclic systems.

(4-Chloropyrimidin-5-yl)methanol is a valuable precursor for synthesizing a variety of fused heterocyclic systems where the pyrimidine ring is annulated with other rings, such as thiophenes, quinolines, or other pyrimidines. The reactivity of the chloropyrimidine moiety is central to these constructions.

Thieno[2,3-d]pyrimidines: These fused systems are of significant interest due to their diverse pharmacological activities, including kinase inhibition and antimicrobial effects. researchgate.net The synthesis often involves the reaction of a functionalized pyrimidine with a sulfur-containing reagent. For instance, 4-chloropyrimidine (B154816) derivatives can react with compounds like methyl thioglycolate to build the fused thiophene (B33073) ring. consensus.app The resulting thieno[2,3-d]pyrimidine (B153573) core can be further elaborated into potent biological agents, such as microtubule targeting agents for cancer therapy. nih.gov

Pyrimido[4,5-b]quinolines: This class of compounds has demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.net A common synthetic strategy involves the multicomponent reaction of a 6-aminouracil (B15529) derivative (a type of pyrimidine) with an aldehyde and a 1,3-dicarbonyl compound. nih.govrsc.org Alternatively, intramolecular cyclization reactions starting from appropriately substituted pyrimidines can yield the quinoline-fused system. The pyrimidine building block is essential for forming the final tricyclic structure, which has been explored for developing dual EGFR/HER2 inhibitors. nih.gov

Pyrimido[4,5-d]pyrimidines: This scaffold, containing two fused pyrimidine rings, is a key structural motif in molecules designed as antitumor and antimicrobial agents. nih.govatmiyauni.ac.in Synthetic routes often start from 6-aminouracil derivatives, which are themselves substituted pyrimidines. Key steps can include cyclization induced by hydrazine, allowing for the construction of the second pyrimidine ring onto the first. nih.gov This modular approach enables the synthesis of a diverse library of compounds for biological screening.

Beyond fused systems, the primary application of this compound is in the synthesis of multi-substituted pyrimidines. The chloro group at the C4 position serves as a versatile handle for introducing a wide array of substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic modification of the pyrimidine core to tune its biological and physical properties.

For example, 4-chloropyrimidines can react with various nucleophiles such as amines, alcohols, and thiols to displace the chlorine atom. This reactivity is fundamental in building libraries of compounds for drug discovery. thieme.de In one documented synthesis of potent kinase inhibitors, a 2,4-dichloropyrimidine (B19661) intermediate was selectively reacted with different amines to generate a series of 2,4,5-trisubstituted pyrimidines. chemrxiv.org The hydroxymethyl group on this compound offers an additional site for modification, further expanding the diversity of possible derivatives.

Role in Medicinal Chemistry Scaffold Synthesis

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions makes it an ideal core for designing enzyme inhibitors and other therapeutic agents.

The pyrimidine scaffold, accessible from precursors like this compound, is central to the development of a wide range of therapeutic agents. Research has shown that derivatives of fused pyrimidines, such as pyrimido[4,5-b]quinolines and pyrimido[4,5-d]pyrimidines, possess significant antimicrobial and antioxidant activities. researchgate.netatmiyauni.ac.in Furthermore, pyrimido[4,5-b]indole structures have been synthesized as potent antiangiogenic agents for cancer treatment. nih.gov The ability to readily synthesize and modify these complex scaffolds makes them attractive targets for drug discovery programs.

Protein kinases are crucial targets in oncology, and the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The pyrimidine ring often mimics the adenine (B156593) core of ATP, allowing these inhibitors to bind to the ATP-binding site of kinases and block their activity.

Several classes of kinase inhibitors are built upon pyrimidine or fused-pyrimidine cores:

VEGFR-2 Inhibitors: The pyrimido[4,5-b]indole scaffold has been successfully employed to create potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. nih.gov

ALK Inhibitors: A highly potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, LDK378 (Ceritinib), is based on a complex 2,4-diaminopyrimidine (B92962) structure. drugbank.com

EGFR/HER2 Inhibitors: Pyrimido[4,5-b]quinoline derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are important targets in breast cancer. nih.gov

PI3K Inhibitors: Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of Phosphatidylinositol-3-kinase (PI3K), a critical enzyme in a signaling pathway frequently deregulated in cancer. researchgate.net

The following table summarizes selected examples of pyrimidine-based kinase inhibitors.

| Kinase Target | Pyrimidine Scaffold Example | Therapeutic Area | Reference(s) |

| VEGFR-2 | Pyrimido[4,5-b]indole | Cancer (Anti-angiogenesis) | nih.gov |

| ALK | 2,4-Diaminopyrimidine | Cancer (NSCLC) | drugbank.com |

| EGFR/HER2 | Pyrimido[4,5-b]quinoline | Cancer | nih.gov |

| PI3K | Thieno[3,2-d]pyrimidine | Cancer | researchgate.net |

The pyrimidine nucleus is also a key component in many antiviral drugs. A prominent example is the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used to treat HIV-1 infections. The diarylpyrimidine (DAPY) family of NNRTIs, which includes the approved drug Rilpivirine, demonstrates the importance of this scaffold. The synthesis of Rilpivirine involves the coupling of two fragments, one of which is a 4-chloropyrimidine derivative. nih.gov This highlights the critical role of intermediates like this compound in providing the core structure necessary for potent antiviral activity.

Scaffolds for Anticancer Agents

The pyrimidine scaffold is a ubiquitous feature in numerous biologically active compounds, and this compound serves as a key precursor for the construction of novel anticancer agents. Its utility is prominently highlighted in the synthesis of inhibitors targeting the SUMO-activating enzyme (SAE), a critical player in cellular processes often dysregulated in cancer.

Detailed research has demonstrated that this compound is a crucial starting material for the synthesis of potent and selective SAE inhibitors. google.comresearchgate.netacs.org One notable example is the development of TAK-981, a first-in-class SAE inhibitor that has entered clinical trials for the treatment of various cancers. researchgate.netacs.org The synthesis of TAK-981 and related compounds involves the strategic use of this compound, where the chloro- and hydroxymethyl- functionalities are exploited for further molecular elaboration. researchgate.netacs.org

The synthetic pathway often commences with the coupling of this compound with other heterocyclic fragments. For instance, in the synthesis of certain SAE inhibitors, this compound is reacted with pyrazole (B372694) derivatives to form a key intermediate. acs.org The hydroxyl group can be oxidized to an aldehyde, which then participates in subsequent reactions to build the final complex molecule. researchgate.net The chlorine atom on the pyrimidine ring provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various side chains that are crucial for optimizing the compound's binding affinity and selectivity for the target enzyme. google.com

The following table summarizes the key role of this compound in the synthesis of a specific class of anticancer agents:

| Target Enzyme | Inhibitor Class | Role of this compound | Key Synthetic Step |

| SUMO-Activating Enzyme (SAE) | Adenosine Sulfamates | Starting material for the pyrimidine-containing core | Coupling with other heterocyclic moieties and subsequent functional group transformations |

This strategic incorporation of the this compound unit underscores its importance in generating complex molecular architectures with potent anticancer activity.

Utilization in Agrochemical Synthesis

The pyrimidine ring is a well-established pharmacophore in the agrochemical industry, forming the backbone of many commercially successful pesticides and herbicides. While specific, publicly available research detailing the direct use of this compound in the synthesis of named agrochemicals is limited, its potential as a precursor is evident from its chemical structure and the known reactivity of related compounds.

Precursor for Pesticides and Herbicides

The inherent reactivity of the chlorine atom at the 4-position of the pyrimidine ring makes this compound a valuable intermediate for the synthesis of various agrochemicals. This chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups that can modulate the biological activity of the final product.

While direct synthetic routes from this compound to specific commercial pesticides are not extensively documented in readily accessible literature, its role as a potential precursor can be inferred. lookchem.com The hydroxymethyl group at the 5-position offers another site for chemical modification, allowing for the creation of a wide range of derivatives with potentially novel pesticidal or herbicidal properties. The combination of these two reactive sites on a stable pyrimidine core makes it an attractive building block for combinatorial libraries aimed at discovering new agrochemically active compounds.

Contributions to Materials Science

The application of this compound is also extending into the field of materials science, although this area is still in its nascent stages of exploration. The presence of both a reactive chlorine atom and a hydroxyl group allows for its incorporation into polymeric structures and functional materials.

The potential exists to utilize this compound as a monomer or a cross-linking agent in polymerization reactions. The hydroxyl group can participate in esterification or etherification reactions to form polymer backbones, while the chlorine atom can be used for post-polymerization modification to introduce specific functionalities. This could lead to the development of materials with tailored properties, such as thermal stability, flame retardancy, or specific optical and electronic characteristics. While concrete examples are not yet widely reported in scientific literature, the structural attributes of this compound suggest a promising future in the design of novel functional materials. lookchem.com

Spectroscopic and Computational Characterization of 4 Chloropyrimidin 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other atoms. A thorough search of scientific literature and chemical databases did not yield specific ¹H NMR spectroscopic data for (4-Chloropyrimidin-5-yl)methanol. While ¹H NMR data for related pyrimidine (B1678525) derivatives are available, direct experimental values for the title compound have not been published in the sources reviewed.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| Data not available in published literature |

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not available in the surveyed public scientific domain.

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available in published literature |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. An extensive search of scientific databases reveals no published HRMS data for this compound.

| Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Formula |

|---|---|---|

| Data not available in published literature |

X-ray Crystallography and Structural Elucidation

X-ray crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

The definitive three-dimensional structure of a molecule is best determined by single-crystal X-ray diffraction. This analysis provides precise bond lengths, bond angles, and information on intermolecular interactions in the solid state. Despite the mention of its synthesis in patent literature, there are no publicly available reports of the single-crystal X-ray structure of this compound. google.com Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not known.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For this compound and its derivatives, the key interactions governing their supramolecular architecture are hydrogen bonds and, potentially, halogen bonds. While a specific crystal structure for this compound is not publicly available, analysis of related pyrimidine and chloropyridine structures provides significant insight into the expected interactions.

Hydrogen Bonding: The primary and most influential interaction in the crystal structure of this compound is expected to be hydrogen bonding, driven by the hydroxyl (-OH) group and the nitrogen atoms of the pyrimidine ring. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom). The pyrimidine ring contains two nitrogen atoms which are strong hydrogen bond acceptors.

Studies on substituted pyrimidinones (B12756618) have demonstrated the robustness of N–H···O hydrogen bonds, which can contribute significantly to the total stabilization energy of the crystal lattice, with average energies around -16.55 kcal/mol. ijcce.ac.irnsf.gov For this compound, the most probable hydrogen bonding motifs would involve the hydroxyl group and the pyrimidine nitrogen atoms. Specifically, strong O–H···N interactions are anticipated, where the hydroxyl group of one molecule donates a hydrogen to one of the nitrogen atoms (likely N1 or N3) of an adjacent pyrimidine ring. This type of interaction is a cornerstone of crystal engineering in nitrogen-containing heterocyclic compounds. growingscience.com

Halogen Bonding: The presence of a chlorine atom on the pyrimidine ring introduces the possibility of halogen bonding. A halogen bond (X···Y) is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (Y, a Lewis base), such as a lone pair on a nitrogen or oxygen atom. researchgate.netresearchgate.net The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F). researchgate.net

For this compound, a C4–Cl···N halogen bond could form between the chlorine atom of one molecule and a nitrogen atom of an adjacent pyrimidine ring. The formation and strength of such a bond depend on the electronic environment. The pyrimidine ring is electron-withdrawing, which can enhance the electrophilic character of the chlorine atom, making it a more effective halogen bond donor. Studies on related chloropyridines and other halogenated heterocycles confirm the existence of C–Cl···N interactions in the solid state. rsc.orgnih.gov

Additionally, other types of interactions involving the chlorine atom, such as C–H···Cl hydrogen bonds or Cl···Cl contacts, can further stabilize the crystal structure. mdpi.com The interplay between the strong O–H···N hydrogen bonds and the potentially weaker but directionally significant C–Cl···N halogen bonds would ultimately define the specific supramolecular assembly of this compound in its crystalline form.

Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the properties of molecules at an electronic level, offering insights that complement experimental data. For this compound and its derivatives, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate predictions of geometries, energies, and various spectroscopic properties. nih.govnih.gov

A fundamental DFT calculation involves geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms in a molecule. nih.gov For this compound, this would involve finding the most stable conformation, particularly concerning the orientation of the hydroxymethyl group relative to the pyrimidine ring.

Once the geometry is optimized, electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. growingscience.comnih.gov

A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable. growingscience.com

Below is a table showing representative HOMO, LUMO, and energy gap values for a related substituted pyrimidine compound, calculated using DFT.

Table 1: Calculated Electronic Properties of a Representative Pyrimidine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.71 |

| ELUMO | -1.36 |

| ΔE (HOMO-LUMO Gap) | 4.35 |

Data derived from a DFT study on ((4,6-dimethylpyrimidin-2-yl)amino)(5-(p-tolyl)isoxazol-3-yl)methanol. researchgate.net

DFT calculations are widely used to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts has become a standard tool in structure elucidation. rsc.org DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the nuclear magnetic shieldings, which are then converted to chemical shifts. nih.govnih.gov Studies on chloropyrimidines have shown that while database-driven methods can be very fast and accurate for ¹³C shifts, DFT-based quantum chemical approaches are superior for predicting ¹H chemical shifts, often being crucial for the unambiguous assignment of regioisomers. nih.gov The accuracy of these predictions is sensitive to the level of theory, the basis set used, and the inclusion of solvent effects, either implicitly (e.g., using a Polarizable Continuum Model) or explicitly. nih.govjchemrev.com

Vibrational Frequencies: DFT can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.govscirp.org The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors. nih.gov For pyrimidine derivatives, characteristic vibrational modes include C=N and C=C ring stretching (typically in the 1500-1600 cm⁻¹ region), C-H stretching (around 3000-3100 cm⁻¹), and the vibrations of substituents like the C-Cl and O-H groups. scirp.org Comparing the calculated spectrum to the experimental one helps in assigning the observed vibrational bands. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.comresearchgate.net

For this compound, an MEP analysis would highlight several key features:

Negative Potential (Red/Yellow): The most negative regions are expected to be located around the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, corresponding to their lone pairs of electrons. These sites are the primary centers for hydrogen bonding and electrophilic attack. researchgate.net

Positive Potential (Blue): The most positive region would be around the hydrogen atom of the hydroxyl group, making it the primary site for hydrogen bond donation. The hydrogen atoms on the pyrimidine ring would also show positive potential.

Halogen Region: The chlorine atom would exhibit a region of slight negative potential on its sides (the "equator") and a region of positive or near-neutral potential on its outermost tip (the "σ-hole"). This positive σ-hole is what allows the chlorine to participate in halogen bonding. researchgate.net

MEP analysis is thus a powerful tool for predicting and understanding the intermolecular interactions that govern crystal packing and the molecule's reactivity. researchgate.net

Molecular Dynamics Simulations (if applicable to derivatives)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT is typically used for static, single-molecule properties, MD is used to explore conformational changes, solvent effects, and interactions with other molecules, such as biological macromolecules. mdpi.com

For derivatives of this compound, MD simulations are highly applicable, particularly in the context of drug design and materials science. For example, MD simulations have been used to:

Investigate the binding modes of pyrimidine derivatives to biological targets like enzymes or DNA G-quadruplexes. rjeid.comrsc.org These simulations can reveal key interactions, such as hydrogen bonds and electrostatic forces, that stabilize the ligand-receptor complex and can help explain the inhibitory activity of a compound. mdpi.com

Calculate binding free energies, providing a quantitative measure of the affinity of a pyrimidine derivative for its target. mdpi.com

Study the behavior of pyrimidine compounds in solution, analyzing their solvation and dynamic properties. rjeid.com

By simulating the behavior of these molecules in a dynamic environment, MD provides crucial insights into their function and interactions that cannot be obtained from static calculations alone. mdpi.comrsc.org

In Silico ADME Analysis of this compound Derivatives

While specific in silico Absorption, Distribution, Metabolism, and Excretion (ADME) data for derivatives of this compound are not extensively available in the current body of literature, the predictive analysis of related pyrimidine structures provides a valuable framework for understanding their potential pharmacokinetic profiles. Computational tools are frequently employed in modern drug discovery to forecast the ADME properties of novel compounds, thereby identifying potential liabilities early in the development process and reducing the likelihood of late-stage failures. github.comnih.gov

The pyrimidine scaffold is a common motif in many approved drugs, making the in silico evaluation of its derivatives a critical step in assessing their drug-likeness. mdpi.commdpi.com These computational studies typically evaluate a range of physicochemical and pharmacokinetic parameters to build a comprehensive ADME profile.

Physicochemical Properties and Drug-Likeness Rules

A foundational aspect of in silico ADME analysis involves the calculation of key physicochemical properties that influence a compound's behavior in a biological system. These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to provide an initial assessment of a compound's potential for oral bioavailability. bohrium.com For pyrimidine derivatives, parameters including molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA) are calculated. nih.govnih.gov

An interactive table illustrating typical physicochemical predictions for hypothetical pyrimidine derivatives is shown below.

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Violations |

| Derivative A | 350.8 | 2.5 | 1 | 4 | 0 |

| Derivative B | 480.2 | 4.8 | 2 | 6 | 0 |

| Derivative C | 510.5 | 5.3 | 3 | 7 | 2 |

| Derivative D | 295.3 | 1.8 | 0 | 3 | 0 |

This table is illustrative and does not represent actual data for this compound derivatives.

Absorption and Distribution

Computational models are used to predict the absorption of compounds from the gastrointestinal (GI) tract and their distribution throughout the body, including their ability to cross the blood-brain barrier (BBB). For various pyrimidine derivatives, high gastrointestinal absorption is often predicted. nih.govresearchgate.net Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) are commonly modeled. nih.gov The ability of a compound to penetrate the BBB is a critical consideration for drugs targeting the central nervous system, while its avoidance is often preferred for peripherally acting agents.

Metabolism

The metabolic fate of a drug candidate is a significant determinant of its efficacy and safety. In silico tools predict the primary sites of metabolism and the specific cytochrome P450 (CYP450) enzymes responsible for biotransformation. For instance, studies on various heterocyclic compounds, including pyrimidines, often assess the potential for inhibition of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com Predicting these interactions is crucial for anticipating potential drug-drug interactions.

Excretion and Toxicity

Predictions regarding the route and rate of excretion help to complete the pharmacokinetic profile. Furthermore, in silico models can provide early warnings of potential toxicity. Computational toxicology assessments can predict outcomes such as mutagenicity, carcinogenicity, and hepatotoxicity. mdpi.com For many pyrimidine-based compounds, these predictive studies are essential for flagging potentially unsafe candidates before they advance to more resource-intensive stages of development. nih.gov

An interactive table summarizing key predicted ADME and toxicity parameters for hypothetical pyrimidine derivatives is provided below.

| Compound | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeant | CYP2D6 Inhibitor | Hepatotoxic |

| Derivative A | High | No | No | No |

| Derivative B | High | Yes | Yes | No |

| Derivative C | Moderate | Yes | No | Yes |

| Derivative D | High | No | No | No |

This table is illustrative and does not represent actual data for this compound derivatives.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Methodologies

While (4-Chloropyrimidin-5-yl)methanol is available as a synthetic building block, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. jiehuapharma.comchemshuttle.com Current methodologies for creating pyrimidine (B1678525) derivatives often involve the condensation or cyclization of components like chalcones, amidines, urea, and nitriles. researchgate.net

Future innovations may include:

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents and catalysts, and minimize waste generation, is a significant goal. For instance, nano-catalyst-driven reactions have been shown to be highly efficient for synthesizing some pyrimidine derivatives. orientjchem.org

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, enhanced safety, and easier scalability compared to traditional batch processing.

Fluorinated Analogues: Given the importance of fluorine in modern pharmaceuticals for enhancing metabolic stability, developing efficient one-pot syntheses for fluorinated versions of this building block is a promising avenue. nih.gov Research into the synthesis of 4-amino-5-fluoropyrimidines from potassium 2-cyano-2-fluoroethenolate highlights a potential pathway for creating novel fluorinated analogues. nih.gov

Development of Advanced Catalytic Transformations

The reactivity of the chloro- and methanol- substituents on the pyrimidine ring makes this compound an ideal substrate for advanced catalytic transformations. The chlorine atom at the C4 position is a prime site for cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Future research will likely focus on:

Cross-Coupling Reactions: Expanding the library of derivatives through well-established catalytic reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would replace the chlorine atom with various carbon-based groups or nitrogen nucleophiles, respectively, to create a diverse set of molecules for screening. The synthesis of 4-chloro and 4-bromo derivatives often serves as a precursor for such subsequent cross-coupling reactions to build more complex structures. nih.gov

Catalytic Oxidation/Functionalization: The primary alcohol group (-CH₂OH) can be selectively oxidized to an aldehyde or carboxylic acid, providing another handle for further chemical modification. Additionally, catalysts could be developed for novel C-H activation at other positions on the pyrimidine ring.

Asymmetric Catalysis: For derivatives where chirality is introduced, the development of asymmetric catalytic methods will be crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications.

Table 1: Potential Catalytic Cross-Coupling Reactions for this compound

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/Vinyl Boronic Acid or Ester | C-C (Aryl/Vinyl) | Synthesis of bi-aryl kinase inhibitors |

| Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃ | Alkene | C-C (Vinyl) | Introduction of flexible side chains |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP/Xantphos | Amine (Primary/Secondary) | C-N | Creation of amino-pyrimidine derivatives for improved receptor binding |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C-C (Alkynyl) | Generation of rigid scaffolds for probing protein active sites |

Expansion of Applications in Target-Oriented Synthesis

The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of many kinase inhibitors and other therapeutic agents. nih.govacs.org this compound is a key building block for synthesizing libraries of compounds for drug discovery programs.

Future applications in this area could involve:

Kinase Inhibitor Scaffolds: Aniline-pyrimidine scaffolds are known to be promiscuous for kinase inhibition. acs.org this compound can be used to generate novel inhibitors targeting specific kinases implicated in cancer and inflammatory diseases, such as Janus kinase (JAK) or Focal Adhesion Kinase (FAK). tandfonline.comrsc.org

Macrocycle Synthesis: The "U-shaped" conformation that pyrimidine-based inhibitors often adopt in kinase active sites makes them ideal candidates for macrocyclization. acs.org This strategy can lead to increased potency and selectivity. The functional groups on this compound provide handles to form the macrocyclic ring.

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a starting fragment in FBDD campaigns to identify initial hits that bind to a biological target.

Bio-conjugation and Prodrug Design

To improve the therapeutic index and pharmacokinetic properties of pyrimidine-based drugs, future research will explore bio-conjugation and prodrug strategies. researchgate.net Molecular hybridization, which fuses pharmacophoric elements from different bioactive compounds, is an emerging strategy to enhance efficacy and reduce side effects. nih.gov

Prodrug Development: The hydroxyl group of this compound is an ideal attachment point for pro-moieties. Esterification can create prodrugs that are cleaved by cellular esterases, releasing the active drug. acs.org This approach can enhance oral bioavailability by masking polar groups. nih.gov Strategies like linking to dipeptides can target specific intestinal transporters like hPepT1. nih.gov

Bioconjugation: The compound can be incorporated into larger molecules, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates. The chloro- or hydroxyl- groups can serve as handles for linking the pyrimidine warhead to the delivery vehicle, enabling targeted delivery to cancer cells while minimizing systemic toxicity.

Table 2: Potential Prodrug Strategies for Derivatives of this compound

| Prodrug Type | Pro-moiety Example | Target Attachment Site | Activation Mechanism | Goal |

|---|---|---|---|---|

| Acyloxyalkyl Ester | Pivaloyloxymethyl (POM) | Hydroxyl Group | Cellular Esterases | Improve cell permeability and oral bioavailability. nih.gov |

| Amino Acid Conjugate | L-Valine | Hydroxyl Group (as ester) | Peptidases | Target peptide transporters (e.g., PepT1) for enhanced absorption. nih.gov |

| Phosphoramidate | Amino acid phosphoramidates | Amino group (if introduced via C-N coupling) | Phosphoramidases | Deliver nucleotide analogues by mimicking natural substrates. acs.orgnih.gov |

| Alkoxyalkyl Ester | Hexadecyloxypropyl | Hydroxyl Group (as ether) | Mimics phospholipids (B1166683) for uptake | Achieve oral bioavailability by using natural lipid uptake pathways. nih.gov |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry is an indispensable tool in modern drug design. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, provides mathematical equations that relate chemical structure to biological activity, guiding the design of more potent and selective molecules. nih.gov

Future research directions include:

QSAR-Driven Design: Developing robust 3D-QSAR models, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), for derivatives of this compound. rsc.orgresearchgate.net These models can predict the activity of newly designed compounds before they are synthesized, saving time and resources. tandfonline.com Descriptors in these models often quantify steric, electrostatic, and hydrophobic properties. researchgate.net

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior and stability of designed inhibitors within the binding site of their target protein. tandfonline.com This provides insight into the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. rsc.org

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. This helps to de-risk projects by identifying compounds with potentially unfavorable pharmacokinetic or toxicity profiles. rsc.org

Table 3: Common Descriptors in QSAR Models for Pyrimidine Derivatives

| Descriptor Type | Example Descriptor | Significance in Drug Design |

|---|---|---|

| Electronic | PEOE_VSA_PPOS (Positive partial surface area) | Describes electrostatic interactions and hydrogen bonding potential. tandfonline.com |

| Topological | A_Ar (Aromaticity) | Quantifies the presence of aromatic rings, important for π-π stacking interactions. tandfonline.com |

| Steric/3D | CoMFA/CoMSIA Fields | Maps the 3D space around a molecule to identify regions where bulky or small groups are favored for activity. rsc.orgresearchgate.net |

| Hydrophobic | logP (Partition coefficient) | Indicates the lipophilicity of a molecule, which affects membrane permeability and solubility. researchgate.net |

Q & A

Q. Methodological Insight :

- Key Step : React 4-chloro-5-bromopyrimidine with formaldehyde in the presence of a base (e.g., NaHCO₃) at 60–80°C.

- Optimization : Adjust stoichiometry of formaldehyde and reaction time to minimize byproducts like over-oxidized species.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization requires balancing temperature, catalyst choice, and solvent polarity. For example, using HCl as a catalyst in ethanol under reflux (as seen in analogous pyrimidine syntheses) can enhance regioselectivity and reduce side reactions. Kinetic monitoring via TLC or HPLC helps identify optimal termination points .

Q. Data-Driven Approach :

- Catalysts : Compare HCl vs. milder bases (e.g., K₂CO₃) to avoid decomposition of sensitive intermediates.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate substitution but increase purification complexity.

Basic: What spectroscopic techniques are critical for structural characterization?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., hydroxymethyl proton at δ 4.5–5.0 ppm).

- X-ray Crystallography : Resolves bond angles and crystallographic packing. SHELXL (part of the SHELX suite) is widely used for refining small-molecule structures .

Advanced: How can oxidation reactions of the hydroxymethyl group be controlled?

The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO₄ (aqueous, acidic conditions) or CrO₃. To avoid over-oxidation, stoichiometric control and low temperatures (0–5°C) are critical. Intermediate aldehydes may require stabilization via in situ trapping (e.g., as hydrazones) .

Q. Example Protocol :

- Reagent : 1.5 eq. KMnO₄ in H₂SO₄/H₂O at 0°C.

- Monitoring : IR spectroscopy tracks C=O formation (~1700 cm⁻¹).

Basic: What are the safety protocols for handling this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Storage : Store at 2–8°C in amber vials to mitigate light-induced degradation .

- Waste Disposal : Halogenated waste containers for chlorinated byproducts.

Advanced: How can contradictory data in biological activity studies be resolved?

Contradictions often arise from assay variability (e.g., cell line sensitivity) or impurities. Strategies include:

- Reproducibility Checks : Validate results across multiple labs.

- Analytical Purity : Use HPLC-MS to confirm compound integrity (>95% purity).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ ranges to differentiate true activity from artifacts .

Advanced: What strategies enable derivatization for drug discovery applications?

- Primary Amine Reactions : React with amines to form Schiff bases or cyclized products (e.g., dihydropyrido-pyrimidinones via [4+2] cycloaddition) .

- Salt Formation : Lithium acetate derivatives improve solubility for in vitro assays .

Q. Case Study :

- Step : Treat this compound with benzylamine in THF under reflux to form imine intermediates.

Basic: What are potential therapeutic applications of this compound?

The chloropyrimidine core is a pharmacophore in kinase inhibitors and antimicrobial agents. Derivatives have shown activity against EGFR mutants and Gram-positive bacteria in preliminary screens .

Advanced: How does the chloro substituent influence reactivity compared to methyl or methylthio groups?

The electron-withdrawing chloro group enhances electrophilicity at the 4-position, facilitating nucleophilic substitution (e.g., with amines or thiols). Comparative studies with methyl/methylthio analogs reveal faster reaction kinetics but higher sensitivity to hydrolysis .

Basic: What purification methods are recommended for lab-scale synthesis?

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.